Dibenzo[b,f]azepine-5-carboxylic acid methylamide
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Overview
Description
Dibenzo[b,f]azepine-5-carboxylic acid methylamide is a chemical compound belonging to the dibenzoazepine family. This compound is characterized by its unique structure, which includes a dibenzoazepine core with a carboxylic acid methylamide functional group. Dibenzoazepines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f]azepine-5-carboxylic acid methylamide typically involves multiple steps. One common method includes the reaction of dibenzo[b,f]azepine-5-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the methylamide derivative . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,f]azepine-5-carboxylic acid methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid methylamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Dibenzo[b,f]azepine-5-carboxylic acid methylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of dibenzo[b,f]azepine-5-carboxylic acid methylamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may also interact with various receptors and enzymes, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]azepine-5-carboxylic acid: The parent compound without the methylamide group.
Dibenzo[b,f]azepine-5-carboxylic acid ethylamide: Similar structure with an ethylamide group instead of a methylamide group.
Dibenzo[b,f]azepine-5-carboxylic acid hydrazide: Contains a hydrazide group instead of a methylamide group.
Uniqueness
Dibenzo[b,f]azepine-5-carboxylic acid methylamide is unique due to its specific functional group, which imparts distinct chemical and pharmacological properties. The methylamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-methylbenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-17-16(19)18-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)18/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWLMOCTYJIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643437 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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